molecular formula C18H20ClN7O B6472400 5-chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640966-64-7

5-chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6472400
CAS No.: 2640966-64-7
M. Wt: 385.8 g/mol
InChI Key: FPSQNMWQTJOLBO-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a chlorine atom at position 5 and a carbonitrile group at position 2. The piperazine linker at position 6 connects to a pyrimidine ring bearing a morpholine moiety at position 3.

Properties

IUPAC Name

5-chloro-6-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O/c19-15-9-14(11-20)12-21-18(15)26-3-1-24(2-4-26)16-10-17(23-13-22-16)25-5-7-27-8-6-25/h9-10,12-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSQNMWQTJOLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several derivatives, differing primarily in substituents on the pyrimidine and piperazine/piperidine moieties. Key analogues include:

Compound 74 (1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile)
  • Core Structure : Pyrimidine linked to morpholine via a piperidine group.
  • Key Differences : The pyridine-3-yl group replaces the chloro-carbonitrile pyridine in the target compound. Piperidine instead of piperazine may reduce conformational flexibility.
  • Application : Demonstrated efficacy as a fast-acting antimalarial .
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
  • Core Structure: Pyrimidine with dimethylamino and methyl groups.
  • Key Differences: Dimethylamino and methyl substituents replace morpholine, likely altering electronic properties and solubility. Molecular weight: 361.9 g/mol (vs. ~410–420 g/mol for the target compound).
  • Commercial Availability : Priced at $85.5/2μmol (Life Chemicals) .
Pyrazolo[1,5-a]pyridine-3-carbonitrile Derivatives
  • Core Structure : Pyrazolo-pyridine instead of pyridine.
  • These derivatives are RET kinase inhibitors, highlighting the role of carbonitrile in kinase binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Compound 74
Molecular Weight ~410–420 g/mol (estimated) 361.9 g/mol ~430 g/mol (estimated)
Solubility Moderate (morpholine enhances) Lower (hydrophobic dimethylamino/methyl groups) Moderate (piperidine increases)
Synthetic Accessibility Intermediate (piperazine coupling) Easier (commercial availability) Challenging (piperidine synthesis)

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